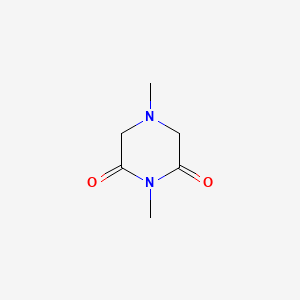
Diiodo(sulfanylidene)phosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diiodo(sulfanylidene)phosphanium is a chemical compound characterized by the presence of phosphorus, sulfur, and iodine atoms. It is known for its unique reactivity and potential applications in various fields of chemistry and industry. The compound’s structure includes a phosphorus atom bonded to two iodine atoms and a sulfur atom, forming a distinctive molecular arrangement.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diiodo(sulfanylidene)phosphanium typically involves the reaction of phosphorus triiodide with sulfur-containing compounds under controlled conditions. One common method includes the use of a solvent such as dichloromethane, with the reaction carried out at low temperatures to ensure the stability of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of automated reactors and precise temperature control are crucial to maintain the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions: Diiodo(sulfanylidene)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert it into lower oxidation state compounds.
Substitution: It can participate in substitution reactions where iodine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of organophosphorus compounds.
Scientific Research Applications
Diiodo(sulfanylidene)phosphanium has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organophosphorus compounds.
Biology: The compound’s reactivity with biological molecules makes it a useful tool in biochemical studies.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which diiodo(sulfanylidene)phosphanium exerts its effects involves the interaction of its phosphorus and sulfur atoms with target molecules. The compound can form stable complexes with metals and other elements, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Phosphonium Salts: Compounds like triphenylphosphonium iodide share similarities in structure and reactivity.
Sulfur-Containing Phosphines: Compounds such as thiophosphoryl chloride exhibit similar chemical behavior.
Properties
CAS No. |
31864-60-5 |
|---|---|
Molecular Formula |
I2PS+ |
Molecular Weight |
316.85 g/mol |
IUPAC Name |
diiodo(sulfanylidene)phosphanium |
InChI |
InChI=1S/I2PS/c1-3(2)4/q+1 |
InChI Key |
OGSAAILZZDQCNZ-UHFFFAOYSA-N |
Canonical SMILES |
[P+](=S)(I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


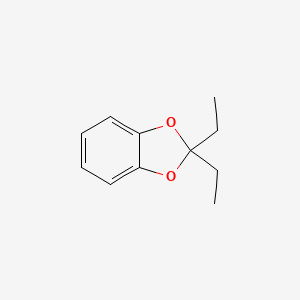
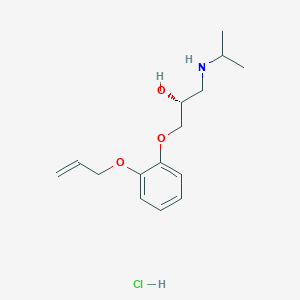
![Bicyclo[3.2.0]heptan-6-one, 7,7-dichloro-](/img/structure/B14690450.png)
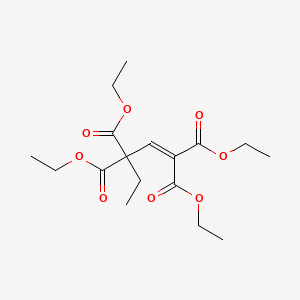
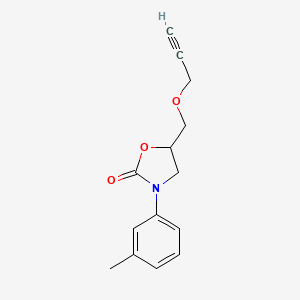
![Ethanol, 2,2'-[[3-(trimethoxysilyl)propyl]imino]bis-](/img/structure/B14690468.png)
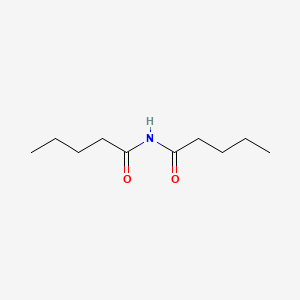

![1,1'-[Peroxybis(carbonyloxy)]bis(chloroethane)](/img/structure/B14690483.png)
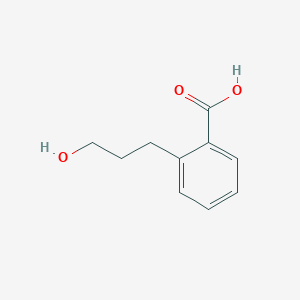


![2,4-Dichloro-1-{4-nitro-3-[(propan-2-yl)oxy]phenoxy}benzene](/img/structure/B14690497.png)
